

Gold Bromide Aqueous Solubility: A Technical Support Center

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Compound of Interest

Compound Name: Gold bromide

CAS No.: 57485-08-2

Cat. No.: B3053998

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of **gold bromide**. Gold(III) bromide (AuBr_3) is known for its limited solubility in water, which can present significant hurdles in experimental work. This guide offers practical solutions and detailed protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of gold(III) bromide in water?

A1: Gold(III) bromide is generally considered to be sparingly soluble in pure water.^{[1][2][3]} While exact quantitative values in g/L at various temperatures are not readily available in the literature, its solubility product constant (K_{sp}) is reported to be approximately 4.0×10^{-36} .^[4] This extremely low K_{sp} value indicates a very low molar solubility in pure water. The dissolution is further complicated by hydrolysis reactions of the Au(III) ion.^{[5][6][7][8]}

Q2: Why does my **gold bromide** solution appear unstable and change color?

A2: Aqueous solutions of gold(III) bromide can be unstable and prone to decomposition, which may be observed as a color change or precipitation. This instability is often due to hydrolysis of the Au(III) ion, leading to the formation of gold(III) hydroxide precipitates, especially in neutral or alkaline solutions.[5][8] **Gold bromide** solutions are also sensitive to light and can decompose over time to form metallic gold.[2] To enhance stability, it is crucial to control the pH and store solutions in dark, cool conditions.

Q3: How can I significantly increase the solubility of gold(III) bromide in water?

A3: The most effective method to dissolve gold(III) bromide is by converting it into the stable tetrabromoaurate(III) complex anion, $[\text{AuBr}_4]^-$. This is achieved by adding a source of excess bromide ions, such as hydrobromic acid (HBr) or a salt like sodium bromide (NaBr).[2] The $[\text{AuBr}_4]^-$ complex is highly soluble in water and exhibits a characteristic yellow-orange to brown color.

Q4: Are there other ligands besides bromide that can be used to dissolve gold(III) bromide?

A4: Yes, other soft ligands can form stable complexes with gold(III) and enhance its solubility. Thioethers, thiolates, and certain organic molecules can act as complexing agents.[9] However, the use of excess bromide ions to form $[\text{AuBr}_4]^-$ is the most common and well-documented method for achieving high aqueous solubility of **gold bromide**.

Q5: Can surfactants be used to improve the solubility of **gold bromide**?

A5: Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), are often used in the synthesis of gold nanoparticles and can help stabilize gold-bromide species in aqueous solutions.[10][11][12] While not a primary dissolution method for bulk **gold bromide**, surfactants can play a role in preventing aggregation and precipitation in dilute systems.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Gold bromide powder does not dissolve in pure water.	Low intrinsic solubility of AuBr ₃ .	Use one of the dissolution protocols outlined below involving the addition of hydrobromic acid or a bromide salt to form the soluble [AuBr ₄] ⁻ complex.
A precipitate forms after initially dissolving gold bromide.	Hydrolysis of Au(III) due to neutral or high pH.	Acidify the solution by adding a small amount of hydrobromic acid (HBr). Maintain a low pH to suppress the formation of gold hydroxide species.
The solution color fades over time, and a dark precipitate appears.	Decomposition of the gold bromide complex, possibly due to light exposure or reduction.	Store the solution in an amber or foil-wrapped container to protect it from light. Prepare fresh solutions for critical experiments. Avoid contact with reducing agents.
Difficulty in achieving the desired concentration.	Incomplete formation of the [AuBr ₄] ⁻ complex.	Ensure a sufficient excess of bromide ions is added. Gently warm the solution to facilitate the dissolution and complex formation.

Quantitative Data Summary

Table 1: Theoretical Molar Solubility of Gold(III) Bromide in Pure Water

Parameter	Value	Reference
Solubility Product Constant (K _{sp})	4.0 x 10 ⁻³⁶	[4]
Calculated Molar Solubility (s)	6.20 x 10 ⁻¹⁰ mol/L	[4]

Note: This is a theoretical value calculated from the K_{sp} and does not account for hydrolysis and other complex formations in solution.

Table 2: UV-Vis Absorption of Tetrabromoaurate(III) Complex

Species	Wavelength (λ_{max})	Molar Absorptivity (ϵ)
$[AuBr_4]^-$	~380 nm	Varies with solvent and ionic strength

The peak at approximately 380 nm is a characteristic feature for the presence of the $[AuBr_4]^-$ complex and can be used for its qualitative identification and quantitative determination.[\[13\]](#)

Experimental Protocols

Protocol 1: Dissolution of Gold(III) Bromide using Hydrobromic Acid

This protocol describes the formation of a stock solution of tetrabromoauric acid ($H[AuBr_4]$).

Materials:

- Gold(III) bromide ($AuBr_3$)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Deionized water
- Volumetric flask
- Stir plate and stir bar

Procedure:

- Carefully weigh the desired amount of $AuBr_3$ powder and place it in a volumetric flask.
- In a fume hood, add a small amount of deionized water to wet the powder.

- Slowly add a molar excess of 48% hydrobromic acid to the flask while stirring. A general starting point is a 4:1 molar ratio of Br^- to Au^{3+} .
- Continue stirring the solution. Gentle warming (e.g., in a 40-50 °C water bath) can be applied to expedite dissolution.
- Once the solid has completely dissolved, allow the solution to cool to room temperature.
- Add deionized water to the final volume mark of the flask and mix thoroughly.
- Store the resulting $\text{H}[\text{AuBr}_4]$ solution in a tightly capped amber glass bottle away from light.

Protocol 2: Dissolution of Gold(III) Bromide using Sodium Bromide

This protocol is an alternative for applications where the presence of a strong acid is not desirable.

Materials:

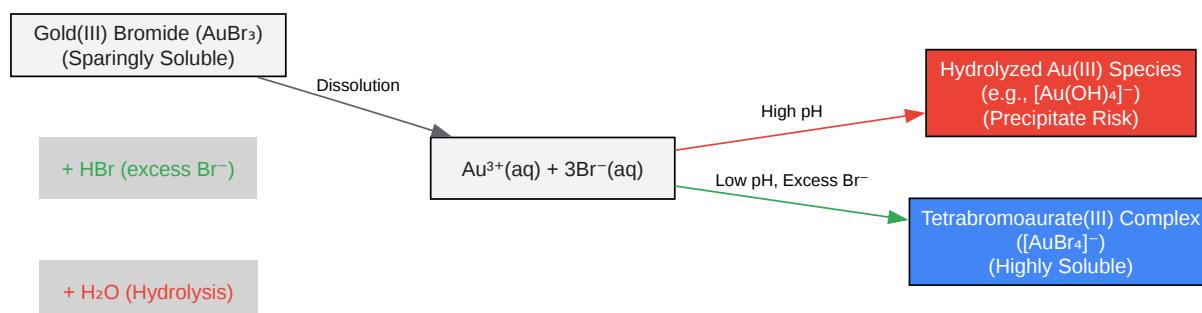
- Gold(III) bromide (AuBr_3)
- Sodium bromide (NaBr)
- Deionized water
- Volumetric flask
- Stir plate and stir bar

Procedure:

- Weigh the required amounts of AuBr_3 and NaBr . A significant molar excess of NaBr is recommended (e.g., 10-fold or higher).
- Dissolve the NaBr in a portion of the deionized water in a beaker.
- Add the AuBr_3 powder to the NaBr solution while stirring.

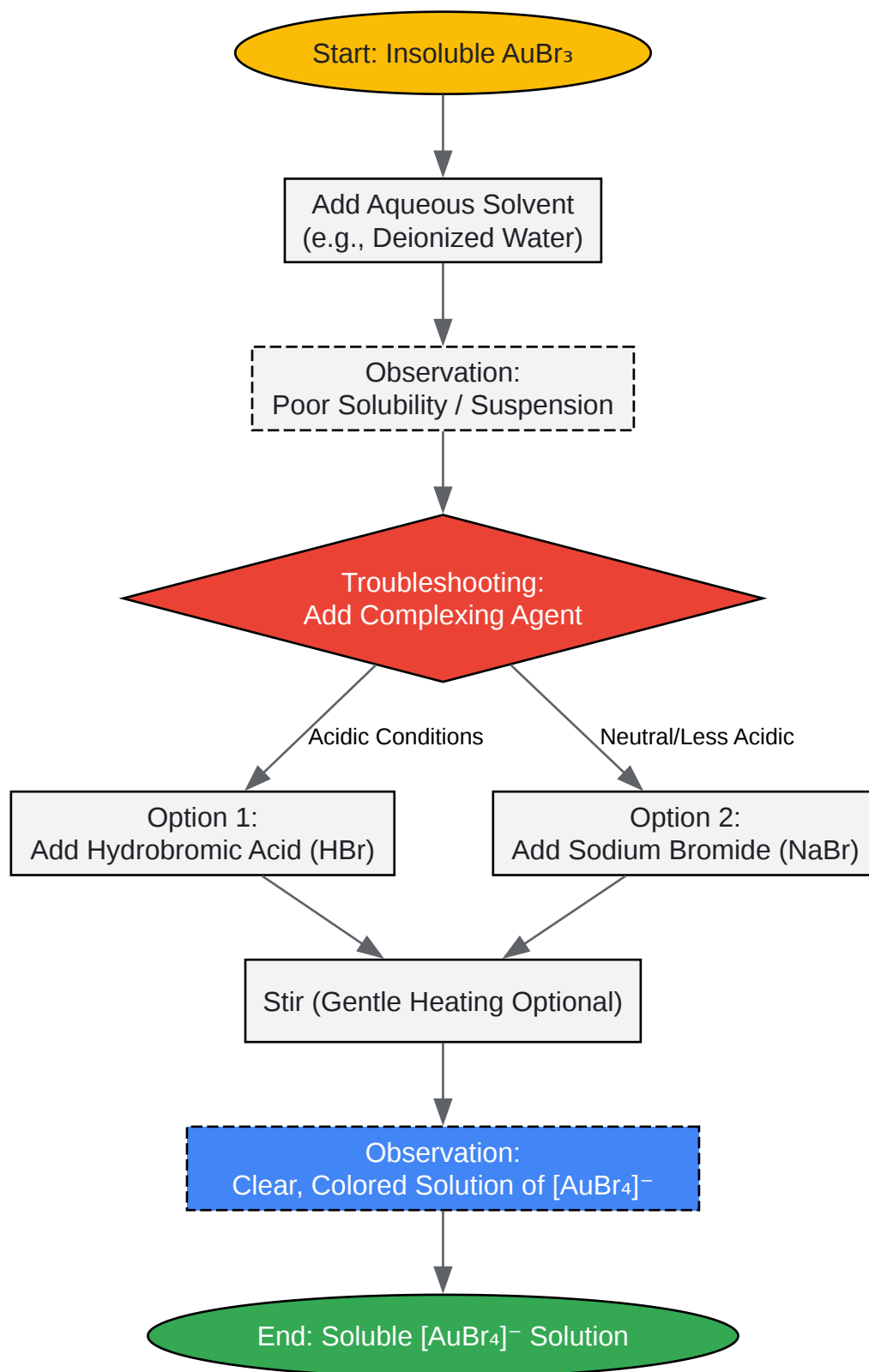
- Continue stirring until all the **gold bromide** has dissolved. The solution should turn a clear yellow-orange to brown color.
- Transfer the solution to a volumetric flask.
- Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
- Bring the solution to the final volume with deionized water and mix well.
- Store the solution in a well-sealed container, protected from light.

Visualizations



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Caption: Chemical pathways of gold(III) bromide in aqueous solution.



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Caption: Workflow for dissolving gold(III) bromide in water.

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